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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxybenzoic acid

Cat. No.: B1269127

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzoic acid is a versatile aromatic building block of significant interest in
medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group,
and a carboxylic acid moiety, provides a scaffold for the synthesis of a diverse range of
biologically active molecules. The presence of the fluorine atom can enhance metabolic
stability, binding affinity, and bioavailability of derivative compounds. This document provides
an overview of the applications of 4-fluoro-3-hydroxybenzoic acid, with a focus on its role in
the development of transthyretin stabilizers and enzyme inhibitors. Detailed synthetic protocols
and biological assay methods are provided to facilitate further research and development.

Physicochemical Properties

4-Fluoro-3-hydroxybenzoic acid is a white to off-white crystalline solid.[1] It exhibits limited
solubility in water but is more soluble in polar organic solvents such as methanol, ethanol, and
dimethyl sulfoxide.[1]
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Property Value Reference
Molecular Formula C7HsFO3 [1]
Molecular Weight 156.11 g/mol [1]
Melting Point 214-218 °C [2]

White to pale brown powder or
Appearance , (2]
crystalline powder

Applications in Medicinal Chemistry
Intermediate in the Synthesis of Transthyretin
Stabilizers (Acoramidis)

4-Fluoro-3-hydroxybenzoic acid is a crucial intermediate in the synthesis of Acoramidis
(AG10), a potent transthyretin (TTR) stabilizer developed for the treatment of transthyretin
amyloidosis (ATTR).[3] ATTR is a progressive and fatal disease caused by the dissociation of
the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that
deposit in various organs, particularly the heart and nerves.[2][3] Acoramidis stabilizes the TTR
tetramer, preventing its dissociation and halting the progression of the disease.[3]

The synthesis of Acoramidis involves the etherification of the hydroxyl group of a 4-fluoro-3-
hydroxybenzoic acid ester with a substituted propoxy chain containing a pyrazole moiety,
followed by hydrolysis of the ester to yield the final carboxylic acid.

Signaling Pathway of Transthyretin Amyloidosis and the Action of Acoramidis

The following diagram illustrates the pathogenesis of transthyretin amyloidosis and the
mechanism of action of TTR stabilizers like Acoramidis.
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Transthyretin amyloidosis pathway and Acoramidis' mechanism.

Scaffold for Enzyme Inhibitors

4-Fluoro-3-hydroxybenzoic acid serves as a versatile scaffold for the development of various
enzyme inhibitors.

Derivatives of 4-fluoro-3-hydroxybenzoic acid have been synthesized as potent inhibitors of
B-arylsulfotransferase IV (AST 1V), an enzyme involved in the sulfonation of various phenolic
and benzylic compounds.[4] Sulfotransferases play crucial roles in detoxification, hormone
regulation, and drug metabolism.[4] The development of specific AST IV inhibitors is of interest
for modulating these biological processes.

Examples of such inhibitors include purine derivatives where the 4-fluoro-3-hydroxybenzoyl
moiety is attached to a purine scaffold via an aminoalkyl linker.[5]

General Workflow for Synthesis and Evaluation of AST IV Inhibitors
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Workflow for developing AST IV inhibitors.
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While specific quantitative data for derivatives of 4-fluoro-3-hydroxybenzoic acid are not
extensively reported in the reviewed literature, the broader class of fluorinated benzoic acids
and their derivatives have been investigated for their cytotoxic effects against various cancer
cell lines. The substitution pattern of 4-fluoro-3-hydroxybenzoic acid makes it an attractive
starting material for the synthesis of novel compounds with potential anticancer activity.

Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

Several synthetic routes to 4-fluoro-3-hydroxybenzoic acid have been reported.[3][6] A
common method involves the carboxylation of 4-fluorophenol.

Materials:

e 4-Fluorophenol

o Potassium hydroxide (KOH)

e Carbon dioxide (CO2) gas

o Concentrated sulfuric acid (Hz2SOa4)
« Distilled water

o Ethyl acetate

» Saturated sodium chloride solution
e Anhydrous sodium sulfate
Procedure:

 In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium
hydroxide in 50 mL of distilled water at 20°C.[6]

o Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours.

[6]
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 After 2 hours, stop the flow of carbon dioxide.

o Carefully add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction mixture
over 5 minutes with continuous stirring.[6]

e Immediately raise the temperature to 110-120°C and reflux for 4 hours.[6]
« After reflux, cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl
acetate.

o Combine the organic layers and wash three times with a saturated sodium chloride solution.

[6]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 3-hydroxy-4-fluorobenzoic acid.[6] The reported yield for this procedure is
approximately 73%.[6]

Protocol 2: Synthesis of Methyl 4-Fluoro-3-
hydroxybenzoate (Esterification)

Esterification of the carboxylic acid is a common step in the synthesis of more complex
derivatives.

Materials:

* 4-Fluoro-3-hydroxybenzoic acid

e Methanol

e Thionyl chloride (SOCI2)

o Ethyl acetate

» Saturated sodium bicarbonate solution

e Saturated brine solution
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e Anhydrous sodium sulfate

Procedure:

Dissolve 24.7 g (112.8 mmol) of 4-fluoro-3-hydroxybenzoic acid in 300 mL of methanol
and cool the solution to 0°C.[7]

e Add 15 mL of thionyl chloride dropwise to the cooled solution.[7]
o Heat the reaction mixture to 70°C for 60 minutes.[7]
o Concentrate the reaction mixture in vacuo.[7]

o Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution,
followed by a saturated brine solution.[7]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to afford methyl 4-fluoro-3-hydroxybenzoate as a white solid.[7]

Protocol 3: Transthyretin (TTR) Stabilization Assay by
Western Blot

This protocol is a generalized method to assess the ability of a compound to stabilize the TTR
tetramer under denaturing conditions.

Materials:

Human plasma

Test compound (e.g., Acoramidis) dissolved in DMSO

Acetate buffer (pH 4.0)

Glutaraldehyde solution

SDS-PAGE gels

Transfer buffer
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e PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody: anti-TTR antibody

e Secondary antibody: HRP-conjugated anti-species IgG
e Chemiluminescent substrate

e Western blot imaging system

Procedure:

 Incubate human plasma with the test compound at various concentrations (or a single
concentration, e.g., 10 uM for Acoramidis) or DMSO (vehicle control) for a specified time.

e Induce TTR dissociation by acid treatment: add acetate buffer (pH 4.0) and incubate for 72
hours.

e Cross-link the TTR tetramers by adding glutaraldehyde.

o Separate the proteins by SDS-PAGE.

e Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
o Wash the membrane three times with TBST.

¢ Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

¢ \Wash the membrane three times with TBST.

e Add the chemiluminescent substrate and visualize the bands using an imaging system.
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e Quantify the intensity of the band corresponding to the TTR tetramer. Increased band
intensity in the presence of the test compound compared to the control indicates
stabilization.

Protocol 4: B-Arylsulfotransferase IV (AST IV) Inhibition
Assay

This is a general protocol for a colorimetric assay to determine the inhibitory activity of a
compound against AST IV.

Materials:

Recombinant human AST IV

p-Nitrophenol (PNP) as the substrate

3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

Test inhibitor compound dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

e Prepare a reaction mixture containing the assay buffer, PNP, and PAPS in a 96-well plate.

o Add the test inhibitor at various concentrations to the wells. Include a control with DMSO
only.

e Pre-incubate the plate at 37°C for a few minutes.

« Initiate the reaction by adding the AST IV enzyme to each well.

 Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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e Stop the reaction (e.g., by adding a strong base).

o Measure the absorbance of the product, p-nitrophenyl sulfate, at a specific wavelength using
a microplate reader.

o Calculate the percentage of inhibition for each concentration of the test compound.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Conclusion

4-Fluoro-3-hydroxybenzoic acid is a valuable and versatile building block in medicinal
chemistry. Its application as a key intermediate in the synthesis of the transthyretin stabilizer
Acoramidis highlights its importance in the development of therapeutics for debilitating
diseases. Furthermore, its utility as a scaffold for designing enzyme inhibitors, such as those
targeting B-arylsulfotransferase 1V, opens avenues for exploring novel therapeutic agents for a
range of conditions. The protocols provided herein offer a foundation for researchers to
synthesize and evaluate new compounds derived from this promising chemical entity. Further
exploration of the structure-activity relationships of 4-fluoro-3-hydroxybenzoic acid
derivatives is warranted to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1269127#4-fluoro-3-hydroxybenzoic-acid-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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